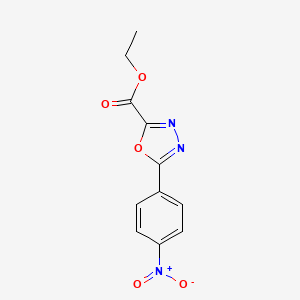
3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine
概述
描述
3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an amine group and a benzyloxy group that is further substituted with two fluorine atoms at the 2 and 6 positions. The presence of fluorine atoms can significantly influence the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 2,6-Difluorobenzyl Alcohol: This can be achieved by the reduction of 2,6-difluorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 2,6-Difluorobenzyl Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.
Nucleophilic Substitution: The 2,6-difluorobenzyl bromide is reacted with 2-aminopyridine in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 2,6-difluorobenzaldehyde or 2,6-difluorobenzoic acid.
Reduction: Formation of 2,6-difluorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of 3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-(2,6-Difluoro-benzyloxy)-benzaldehyde
- 3-(2,6-Difluoro-benzyloxy)-benzoic acid
- 2,6-Difluorobenzylamine
Uniqueness
3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine is unique due to the combination of a pyridine ring with a difluorobenzyloxy group. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-[(2,6-difluorophenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c13-9-3-1-4-10(14)8(9)7-17-11-5-2-6-16-12(11)15/h1-6H,7H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZQPIOLPBOVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)COC2=C(N=CC=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-[Pt(PBu3)2Cl2]](/img/structure/B3104930.png)

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)







![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)
![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B3105006.png)

